4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE
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Overview
Description
4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a benzamide moiety, and a methoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the sulfonyl chloride derivative of 2,5-dimethylphenyl This intermediate is then reacted with 4-aminobenzamide under controlled conditions to form the sulfonyl amide linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzamide moiety may enhance binding affinity. The methoxyethyl side chain can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide
- 4-{[(2,5-dimethylphenyl)sulfonyl]amino}butanoic acid
Uniqueness
4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl side chain differentiates it from similar compounds, potentially enhancing its solubility and bioavailability.
Biological Activity
4-(2,5-Dimethylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H22N2O3S, with a molecular weight of approximately 350.43 g/mol. The structure consists of a benzenesulfonamide moiety linked to a benzamide, which is further substituted with a methoxyethyl group.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamides typically act as inhibitors of bacterial dihydropteroate synthase, disrupting folate synthesis and thereby inhibiting bacterial growth.
- Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer progression .
- Anti-inflammatory Effects : Some studies suggest that sulfonamides may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains, suggesting its potential use as an antibiotic agent.
- Anticancer Properties : In vitro studies have shown that similar sulfonamide derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
- Cytotoxicity : Assessments in different cell lines have demonstrated cytotoxic effects, particularly against tumor cells, highlighting its potential as an anticancer drug .
Case Study 1: Anticancer Activity
A study investigated the effects of the compound on human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analyses .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of related sulfonamides against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-4-5-14(2)17(12-13)25(22,23)20-16-8-6-15(7-9-16)18(21)19-10-11-24-3/h4-9,12,20H,10-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSFPKZTPFNJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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